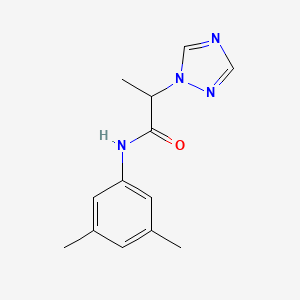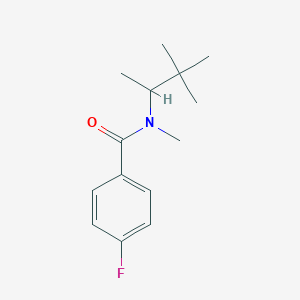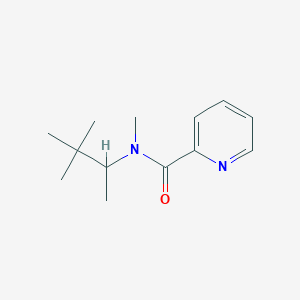
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide, also known as DMXAA, is a compound that has been extensively studied for its potential therapeutic properties. DMXAA has been found to have anti-tumor and anti-angiogenic effects, making it a promising candidate for cancer treatment. In
作用機序
The exact mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. These cytokines can then stimulate the immune system and induce tumor necrosis.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic effects, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to have anti-inflammatory properties. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has also been shown to induce fever and hypotension in animal models, which may limit its clinical use.
実験室実験の利点と制限
One advantage of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide is its potent anti-tumor and anti-angiogenic effects. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to be effective in a variety of cancer models, making it a promising candidate for cancer treatment. However, the biochemical and physiological effects of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide may limit its clinical use. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to induce fever and hypotension, which may be problematic in patients with preexisting medical conditions.
将来の方向性
There are a number of future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide. One area of interest is the development of new analogs of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide with improved pharmacological properties. Another area of interest is the identification of biomarkers that can predict the response to N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide in humans.
合成法
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide can be synthesized using a number of different methods. One common method involves the reaction of 2-chloronicotinic acid with tert-butylamine to form the tert-butyl ester of 2-chloronicotinic acid. This ester is then reacted with methylamine to form the desired product, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide.
科学的研究の応用
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic properties. In preclinical studies, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to have anti-tumor and anti-angiogenic effects. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer.
特性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(13(2,3)4)15(5)12(16)11-8-6-7-9-14-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGMHVYCONKNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
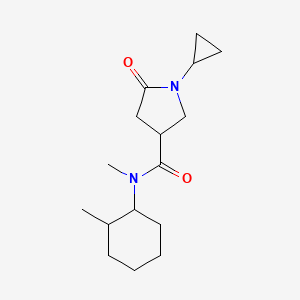
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)
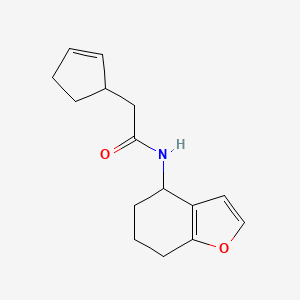

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)
